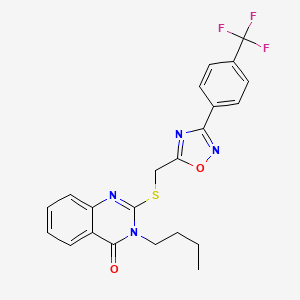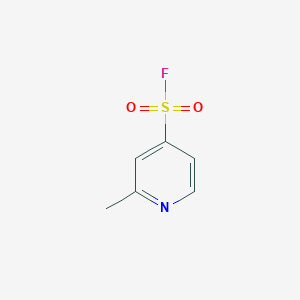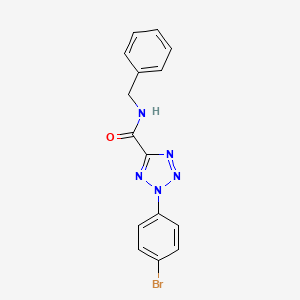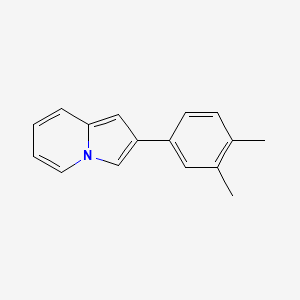
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected with a tert-butoxycarbonyl group. The protected pyrrolidine is then coupled with a piperidine derivative under specific reaction conditions to form the final product.
Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino acids.
Protection with Boc Group: The pyrrolidine ring is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine.
Coupling with Piperidine Derivative: The Boc-protected pyrrolidine is then coupled with a piperidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and pyrrolidine rings can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the piperidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a piperidine ring but differs in the substituents attached to it.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected compound with a different core structure.
Propriétés
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFJOPCIMCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)






![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)
![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)
![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2709344.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2709345.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

